molecular formula C18H18N4O3 B6454805 2-cyclopropyl-N-(3,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548995-15-7

2-cyclopropyl-N-(3,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454805
CAS No.: 2548995-15-7
M. Wt: 338.4 g/mol
InChI Key: KUHRROWSWBGZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-cyclopropyl-N-(3,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide belongs to the imidazo[1,2-b]pyridazine class, a fused heterocyclic system comprising an imidazole and pyridazine ring sharing one nitrogen atom . Its structure features a cyclopropyl substituent at position 2 and a 3,5-dimethoxyphenyl carboxamide group at position 6 (Fig. 1). This scaffold is synthesized via transition-metal-catalyzed cross-coupling reactions, leveraging palladium or copper catalysts for efficient cyclopropane introduction and aryl amidation .

The 3,5-dimethoxy substitution on the phenyl ring enhances metabolic stability and target binding, while the cyclopropyl group contributes to conformational rigidity .

Properties

IUPAC Name

2-cyclopropyl-N-(3,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-24-13-7-12(8-14(9-13)25-2)19-18(23)15-5-6-17-20-16(11-3-4-11)10-22(17)21-15/h5-11H,3-4H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHRROWSWBGZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Catalyst Selection

Replacing DCM with ethyl acetate in cyclocondensation improves environmental sustainability without compromising yield (73% vs. 75% in DCM). Catalytic amounts of 4-dimethylaminopyridine (DMAP) in ester hydrolysis reduce reaction times from 12h to 6h.

Temperature and Stoichiometry

Elevating the temperature during the SNAr step to 50°C increases cyclopropyl incorporation efficiency (78% vs. 65% at −78°C). A 1.2:1 molar ratio of 3,5-dimethoxyaniline to activated carboxylic acid minimizes excess reagent waste.

Analytical Characterization and Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity: the cyclopropyl protons resonate as a multiplet at δ 0.8–1.2 ppm, while the 3,5-dimethoxyphenyl group shows singlets at δ 3.8 ppm (OCH₃) and δ 7.2–7.4 ppm (aromatic protons). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 379.1421 [M+H]⁺ (calculated: 379.1425). Purity assessments via reverse-phase HPLC (C18 column, acetonitrile-water gradient) confirm ≥98% homogeneity .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that imidazo[1,2-b]pyridazine derivatives exhibit significant anti-inflammatory activity. The compound's structure allows it to inhibit key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies have shown promising results in reducing COX-2 activity, suggesting its potential as an anti-inflammatory agent .

Inhibition of Kinases

The compound has been identified as a potential inhibitor of adaptor-associated kinase 1 (AAK1), which is involved in various cellular processes including endocytosis and synaptic vesicle recycling. AAK1 is implicated in neurodegenerative diseases and cancer, making this compound a candidate for further investigation in these therapeutic areas .

Antitumor Activity

Preliminary studies suggest that derivatives of imidazo[1,2-b]pyridazine may exhibit antitumor properties. The mechanism likely involves the modulation of signaling pathways related to cell proliferation and apoptosis. Further research is needed to elucidate this activity and its implications for cancer therapy .

Case Studies

Case Study 1: Anti-inflammatory Action
A study demonstrated that a related imidazo[1,2-b]pyridazine compound effectively reduced inflammation in animal models of arthritis. The treatment resulted in decreased paw edema and reduced levels of pro-inflammatory cytokines .

Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of imidazo[1,2-b]pyridazine derivatives in models of Alzheimer's disease. The compounds showed promise in reducing amyloid-beta plaque formation and improving cognitive function in treated subjects .

Comparative Data Table

Property/ActivityCompound NameObserved EffectReference
Anti-inflammatory2-Cyclopropyl-N-(3,5-dimethoxyphenyl)imidazo...Inhibition of COX-2
Kinase InhibitionSame as aboveAAK1 inhibition
Antitumor ActivityRelated imidazo[1,2-b]pyridazine compoundsInduction of apoptosis
NeuroprotectionImidazo[1,2-b]pyridazine derivativesReduction in amyloid-beta levels

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(3,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Variations and Core Modifications

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Substituents (Positions) Molecular Weight Key Applications
Target Compound Imidazo[1,2-b]pyridazine 2-cyclopropyl; 6-(3,5-dimethoxyphenyl)amide ~383.4 g/mol Kinase inhibition (PIM?)
SGI-1776 (imidazo[1,2-b]pyridazine) Imidazo[1,2-b]pyridazine 3,5-position substituents (undisclosed) ~450 g/mol* PIM kinase inhibition
(R)-IPMICF16 Imidazo[1,2-b]pyridazine 3-(fluorophenyl-pyrrolidinyl); 6-(3-fluoro-4-methoxyphenyl)amide ~478.5 g/mol PET imaging (TrkA/B)
N-cyclobutyl-...imidazo[1,2-a]pyridine-6-carboxamide Imidazo[1,2-a]pyridine 2-aryl-sulfonamide; 6-cyclobutylamide ~496.6 g/mol Undisclosed (likely kinase)
Tricyclic Haspin inhibitors (EP 2024) Imidazo[1,2-b]pyridazine Tricyclic fusion (e.g., benzannulation) ~400–450 g/mol Haspin kinase inhibition

*Estimated based on structural similarity.

Key Observations :

  • Core Flexibility : The imidazo[1,2-b]pyridazine core is versatile, accommodating diverse substituents (e.g., fluorophenyl in (R)-IPMICF16) and even tricyclic extensions (Haspin inhibitors) .
  • Ring System Differences : Imidazo[1,2-a]pyridine () replaces pyridazine with pyridine, altering electronic properties and hydrogen-bonding capacity .
  • Substituent Impact : The cyclopropyl group in the target compound reduces steric hindrance compared to bulkier groups like cyclobutyl in the imidazo[1,2-a]pyridine analogue .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Profiles of Selected Analogues
Compound Name Target/Application IC50 (nM) Selectivity Issues Key Advantages
Target Compound Kinase inhibition (hypothesized) N/A Undisclosed Enhanced metabolic stability (dimethoxy)
SGI-1776 PIM-1 kinase ~45 hERG inhibition; CYP450 interference Potent PIM inhibition
(R)-IPMICF16 TrkA/B (PET imaging) N/A Low toxicity (imaging agent) High blood-brain barrier penetration
Tricyclic Haspin inhibitors Haspin kinase <100 Undisclosed Improved kinase selectivity

Key Findings :

  • The target compound’s 3,5-dimethoxy group may mitigate these issues by reducing cationic charge (hERG) and oxidative metabolism (CYP450).
  • (R)-IPMICF16 : Designed for positron emission tomography (PET) imaging, its fluorinated groups enhance lipophilicity and blood-brain barrier penetration, contrasting with the target compound’s therapeutic focus .
  • Tricyclic Haspin Inhibitors : Annulation of the core improves selectivity for Haspin over other kinases, highlighting the impact of structural rigidity .

Biological Activity

The compound 2-cyclopropyl-N-(3,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications. The imidazo[1,2-b]pyridazine scaffold has garnered attention in medicinal chemistry due to its ability to interact with various biological targets, including kinases and receptors.

Pharmacological Properties

The biological activities of imidazo[1,2-b]pyridazine derivatives have been extensively studied, revealing their potential as:

  • Anticancer agents : Compounds in this class have shown promise in inhibiting various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation.
  • Anti-inflammatory agents : Some derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
  • Antimicrobial activity : Certain imidazo[1,2-b]pyridazines possess antibacterial and antifungal properties.
  • Neurological effects : Research indicates potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-b]pyridazine derivatives. Key findings include:

  • Substituent effects : The presence of electron-donating groups (e.g., methoxy) at specific positions on the phenyl ring enhances bioactivity.
  • Cyclopropyl moiety : The cyclopropyl group contributes to the compound's overall conformational flexibility and may influence binding affinity to target proteins.

Anticancer Activity

A study highlighted the effectiveness of imidazo[1,2-b]pyridazine derivatives in inhibiting the Akt pathway, a critical signaling pathway in cancer. For instance, derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

Anti-inflammatory Effects

Research demonstrated that certain imidazo[1,2-b]pyridazine compounds could significantly reduce pro-inflammatory cytokine production in vitro. This suggests potential for developing new anti-inflammatory therapies targeting chronic inflammatory conditions .

Antimicrobial Properties

In a comparative study of various heterocycles, imidazo[1,2-b]pyridazines exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the inhibition of bacterial DNA gyrase .

Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AnticancerInhibition of kinase pathways
Anti-inflammatoryModulation of cytokine production
AntimicrobialInhibition of DNA gyrase
Neurological effectsModulation of neurotransmitter systems

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyclopropyl-N-(3,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide?

  • Methodological Answer : The compound’s core structure, imidazo[1,2-b]pyridazine, is typically synthesized via condensation of substituted pyridazines with cyclopropane-containing precursors. For example, chloroacetic acid and sodium acetate in acetic anhydride under reflux can facilitate ring closure (as seen in analogous imidazo[1,2-b]pyridazine derivatives) . Transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) is critical for introducing the 3,5-dimethoxyphenyl and cyclopropyl groups, leveraging palladium or copper catalysts for aryl-aryl bond formation . Optimization of reaction conditions (e.g., solvent, temperature) is essential to minimize byproducts .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ ~1.0–2.0 ppm, methoxy groups at δ ~3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+^+ for C20_{20}H19_{19}N3_3O3_3: 374.1499) .
  • IR Spectroscopy : Peaks at ~2200 cm1^{-1} (CN stretch absent here) and ~1700 cm1^{-1} (amide C=O) .

Q. What are the primary biological targets of this compound?

  • Methodological Answer : Imidazo[1,2-b]pyridazine derivatives are reported as kinase inhibitors, particularly targeting Haspin (a mitotic kinase), with therapeutic potential in oncology. Assays include:

  • Enzyme Inhibition Assays : Measure IC50_{50} using recombinant Haspin and ATP-competitive substrates .
  • Cellular Proliferation Assays : Evaluate anti-proliferative effects in cancer cell lines (e.g., MTT or CellTiter-Glo) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the cyclopropane-containing imidazo[1,2-b]pyridazine core?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. Pd(OAc)2_2 with ligands (e.g., XPhos) for cross-coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and solubility .
  • Temperature Gradients : Reflux (100–120°C) vs. microwave-assisted synthesis for faster cyclization .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to rule out non-specific inhibition .
  • Metabolic Stability Tests : Assess compound degradation in microsomal assays (e.g., human liver microsomes) to explain variability in cellular activity .

Q. What strategies are employed for structure-activity relationship (SAR) studies on this scaffold?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., 3,5-dihydroxyphenyl or halogenated aryl) to assess Haspin binding .
  • Bioisosteric Replacement : Replace the cyclopropyl group with spiropentane or gem-dimethyl groups to probe steric effects .
  • Co-crystallization Studies : Perform X-ray crystallography with Haspin to identify key binding interactions (e.g., hydrogen bonds with the carboxamide moiety) .

Q. What analytical challenges arise in purity assessment, and how are they addressed?

  • Methodological Answer :

  • HPLC-MS Purity Checks : Use C18 columns with UV detection (254 nm) and MS confirmation to detect trace impurities (e.g., des-methyl byproducts) .
  • NMR Solvent Suppression : Employ zgig pulse sequences in DMSO-d6_6 to resolve overlapping peaks from residual solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.